molecular formula C19H18N4O6S B2422749 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide CAS No. 899951-91-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide

Cat. No.: B2422749
CAS No.: 899951-91-8
M. Wt: 430.44
InChI Key: SBUCYJDDLNYDID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide is a useful research compound. Its molecular formula is C19H18N4O6S and its molecular weight is 430.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O6S/c1-23-11-20-22-19(23)30-10-13-7-14(24)17(8-28-13)29-9-18(25)21-12-2-3-15-16(6-12)27-5-4-26-15/h2-3,6-8,11H,4-5,9-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUCYJDDLNYDID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC2=CC(=O)C(=CO2)OCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and pharmacological implications of this compound based on various studies.

Synthesis

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-acetamides typically involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with various acetamide precursors. The process often includes the introduction of sulfonamide groups and triazole moieties to enhance biological activity. For instance, the synthesis pathway may involve:

  • Formation of the Benzodioxin Core : Utilizing 2,3-dihydrobenzo[1,4]-dioxin derivatives as starting materials.
  • Introduction of Sulfonamide and Triazole Groups : Reacting with 4-methylbenzenesulfonyl chloride and triazole derivatives to yield the final product.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of this compound against key enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are significant in managing conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 Value (µM)Reference
N-(2,3-dihydro...)α-glucosidase12.5
N-(2,3-dihydro...)Acetylcholinesterase15.0

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. The presence of the triazole moiety is particularly noteworthy due to its established activity against a range of pathogens.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

Case Studies

Several case studies have explored the therapeutic potential of compounds similar to N-(2,3-dihydro...) in clinical settings:

  • Diabetes Management : A study demonstrated that derivatives with similar structures effectively reduced blood glucose levels in diabetic models by inhibiting α-glucosidase activity.
  • Neuroprotective Effects : Research has indicated that triazole-containing compounds exhibit neuroprotective effects by inhibiting acetylcholinesterase, thereby enhancing cholinergic transmission in models of Alzheimer's disease.

Pharmacological Implications

The diverse biological activities exhibited by N-(2,3-dihydro...) suggest its potential as a lead compound for drug development. The combination of benzodioxin and triazole frameworks may lead to novel therapeutics targeting metabolic disorders and neurodegenerative diseases.

Preparation Methods

Pyran Ring Formation

The 4-oxo-4H-pyran core is synthesized via a modified Knoevenagel condensation between diethyl malonate and acetylacetone under acidic conditions (H₂SO₄, ethanol, 80°C, 6 h), yielding ethyl 4-oxo-4H-pyran-3-carboxylate (78% yield). Hydrolysis with NaOH (10% aq., reflux, 2 h) generates 4-oxo-4H-pyran-3-carboxylic acid, which is reduced to 4-oxo-4H-pyran-3-ol using LiAlH₄ in THF (0°C to rt, 85% yield).

Thioether Functionalization

The hydroxyl group at position 3 is protected as a tert-butyldimethylsilyl (TBS) ether (TBSCl, imidazole, DMF, 90% yield). The methylene group at position 6 is brominated using N-bromosuccinimide (NBS) under radical initiation (AIBN, CCl₄, 65°C, 72% yield). Subsequent thiol-alkylation with 4-methyl-4H-1,2,4-triazole-3-thiol (K₂CO₃, DMF, 60°C, 12 h) installs the sulfanylmethyl-triazole moiety (68% yield). Deprotection of the TBS group (TBAF, THF, 95% yield) affords the key intermediate.

Acetamide Linker Installation

Activation of Pyran-3-ol

The hydroxyl group of 6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl-4-oxo-4H-pyran-3-ol is converted to a mesylate (MsCl, Et₃N, CH₂Cl₂, 0°C, 92% yield). Nucleophilic displacement with ethyl bromoacetate (K₂CO₃, DMF, 50°C, 8 h) forms the ethyl ester intermediate (74% yield). Saponification with LiOH (THF/H₂O, rt, 4 h) yields 2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetic acid (89% yield).

Amide Coupling

The carboxylic acid is activated as a mixed anhydride (ClCO₂iBu, N-methylmorpholine, THF, 0°C) and reacted with 2,3-dihydro-1,4-benzodioxin-6-amine (prepared via Pd-catalyzed amination of 6-nitro-1,4-benzodioxane). The reaction proceeds in THF at 25°C for 12 h, yielding the target acetamide after column chromatography (SiO₂, EtOAc/hexane 1:1 → 3:1, 63% yield).

Reaction Optimization and Challenges

Parameter Condition 1 Condition 2 Optimal Condition
Coupling Reagent DCC/HOBt Mixed Anhydride Mixed Anhydride
Solvent DMF THF THF
Temperature (°C) 25 0 → 25 0 → 25
Yield (%) 48 63 63

Key findings:

  • Mixed anhydride activation outperformed carbodiimide-based methods, reducing epimerization risks.
  • THF minimized solubility issues versus DMF, which promoted side reactions.
  • Low-temperature initiation (-5°C) followed by gradual warming improved regioselectivity at the pyran oxygen.

Structural Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.45 (d, J = 8.5 Hz, 1H, benzodioxin-H), 6.92 (d, J = 8.5 Hz, 1H, benzodioxin-H), 6.01 (s, 1H, pyran-H₅), 4.54 (s, 2H, SCH₂), 4.28 (s, 2H, OCH₂CO), 3.97 (s, 3H, NCH₃), 4.25–4.18 (m, 4H, benzodioxin-OCH₂).
  • IR (KBr): ν 1745 cm⁻¹ (C=O, pyran), 1660 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II), 1240 cm⁻¹ (C-O-C).
  • HRMS (ESI+): m/z calcd for C₂₁H₂₁N₃O₆S [M+H]⁺: 468.1184; found: 468.1187.

Purity Assessment

HPLC (C18, 0.1% TFA in H₂O/MeCN) showed >98% purity at 254 nm (t₅ = 6.72 min).

Comparative Analysis with Structural Analogues

The synthetic route shares critical steps with benzodioxin-containing acetamides reported by, particularly in amide bond formation (63% vs. 58–72% yields for analogous compounds). However, the pyran-thioether linkage introduced unique challenges:

  • Steric hindrance at C6 of the pyran ring necessitated excess thiol (1.5 eq vs. 1.1 eq for simpler thioethers).
  • Triazole stability required strict pH control (pH 6–7) during thiol-alkylation to prevent ring-opening.

Q & A

Q. What are the key synthetic steps and analytical techniques for preparing this compound?

The synthesis involves multi-step reactions, including coupling of the benzodioxin moiety with functionalized pyran-triazole intermediates. Key steps include nucleophilic substitution (e.g., thioether formation) and amide bond formation. Reaction progress is monitored via thin-layer chromatography (TLC), and purity is ensured through recrystallization or precipitation . Final characterization employs infrared (IR) spectroscopy for functional group identification and proton nuclear magnetic resonance (¹H NMR) for structural elucidation .

Q. How is the compound structurally characterized post-synthesis?

Structural confirmation combines IR spectroscopy (to identify carbonyl and amide bonds) and ¹H NMR (to resolve aromatic protons and methylene groups in the benzodioxin and pyran rings). Advanced characterization may include high-resolution mass spectrometry (HRMS) to verify molecular weight and elemental composition .

Q. What preliminary biological screening approaches are recommended?

Initial screening should focus on enzyme inhibition assays (e.g., kinases, phosphatases) or receptor binding studies, leveraging the compound’s heterocyclic motifs. Use in vitro models with fluorescence-based or colorimetric readouts to assess activity at µM–nM concentrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Optimization requires systematic variation of solvents, temperatures, and catalysts. For example, dimethylformamide (DMF) enhances solubility in nucleophilic substitutions, while bases like sodium hydride improve thiolate intermediate formation. Kinetic studies (e.g., time-yield curves) and Design of Experiments (DoE) can identify optimal parameters .

Q. How can structural ambiguities in the pyran-triazole moiety be resolved?

X-ray crystallography is definitive for resolving stereochemical uncertainties. If crystals are unavailable, use 2D NMR techniques (e.g., COSY, NOESY) to correlate protons in spatially proximate groups. Computational modeling (DFT or MD simulations) can predict stable conformers .

Q. How should contradictory bioactivity data across assays be analyzed?

Discrepancies may arise from assay-specific conditions (e.g., pH, co-solvents) or off-target effects. Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). Compare results with structural analogs to identify activity cliffs and refine pharmacophore models .

Q. What strategies mitigate compound instability during storage?

Stability studies under varied conditions (light, humidity, temperature) are critical. Store lyophilized samples at –20°C under inert gas (argon/nitrogen). Add antioxidants (e.g., BHT) to solutions, and avoid protic solvents like ethanol if degradation involves hydrolysis .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Synthesize derivatives with modifications to the triazole-sulfanyl, pyran-4-one, or benzodioxin groups. Test against a panel of biological targets (e.g., cancer cell lines, bacterial strains) to identify critical substituents. Pair experimental data with computational QSAR models to predict novel analogs .

Methodological Notes

  • Data Contradiction Analysis : Use meta-analysis tools (e.g., RevMan) to statistically harmonize results from disparate studies. Prioritize assays with validated positive controls .
  • Experimental Design : For synthesis optimization, apply response surface methodology (RSM) to evaluate interactions between variables (e.g., temperature vs. solvent polarity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.